2,6-Dichlorobenzylzinc chloride solution
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Overview
Description
2,6-Dichlorobenzylzinc chloride solution is an organozinc compound with the molecular formula C7H5Cl3Zn. It is a colorless liquid with a relatively high density and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzylzinc chloride solution can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a solution in tetrahydrofuran for ease of handling and use in subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzylzinc chloride solution undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound .
Scientific Research Applications
2,6-Dichlorobenzylzinc chloride solution has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzylzinc chloride solution involves the transfer of the (2,6-dichlorobenzyl) group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
Similar Compounds
Zinc chloride: An inorganic compound with the formula ZnCl2, used in various industrial applications.
2,6-dichlorobenzyl chloride: An organic compound used as an intermediate in organic synthesis.
Uniqueness
2,6-Dichlorobenzylzinc chloride solution is unique due to its ability to participate in both nucleophilic substitution and coupling reactions, making it a versatile reagent in organic synthesis. Its organozinc nature allows for specific reactivity that is not observed in purely inorganic zinc compounds .
Properties
Molecular Formula |
C7H5Cl3Zn |
---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
zinc;1,3-dichloro-2-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
TXXQINBXYHNHIM-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1Cl)Cl.[Cl-].[Zn+2] |
Origin of Product |
United States |
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